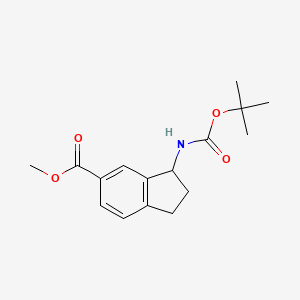![molecular formula C7H14N2O2S B15225437 2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B15225437.png)
2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfonyl)-2,5-diazabicyclo[410]heptane is a bicyclic compound characterized by its unique structure, which includes an ethylsulfonyl group and a diazabicyclo framework
準備方法
The synthesis of 2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexene and ethylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the bicyclic structure.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.
Substitution: The ethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
科学的研究の応用
2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activity, including its ability to interact with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: In the industrial sector, it is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group plays a crucial role in binding to these targets, leading to the modulation of their activity. The bicyclic structure provides stability and enhances the compound’s ability to penetrate biological membranes, making it an effective agent in various applications.
類似化合物との比較
2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but lacks the ethylsulfonyl group, resulting in different chemical properties and reactivity.
Bicyclo[4.1.0]heptane:
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a different bicyclic core and are used in various synthetic applications, highlighting the unique properties of this compound.
特性
分子式 |
C7H14N2O2S |
|---|---|
分子量 |
190.27 g/mol |
IUPAC名 |
2-ethylsulfonyl-2,5-diazabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H14N2O2S/c1-2-12(10,11)9-4-3-8-6-5-7(6)9/h6-8H,2-5H2,1H3 |
InChIキー |
PAZXYAVSVLUGEN-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)N1CCNC2C1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
![5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)

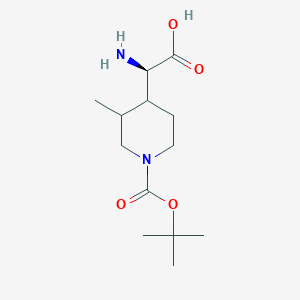



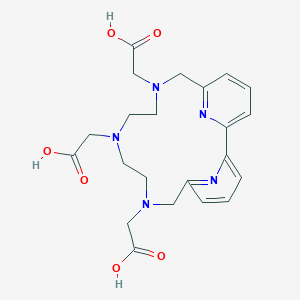
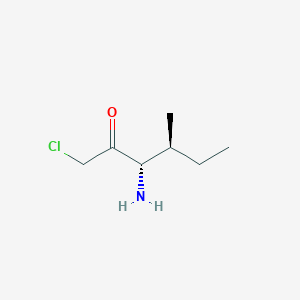
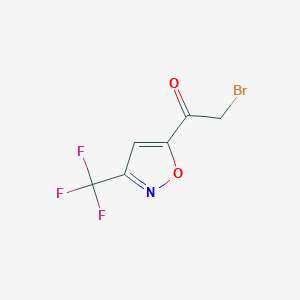

![6-Bromo-5-methylimidazo[1,5-a]pyridine](/img/structure/B15225436.png)
